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Compound of Interest

Compound Name: DHFR-IN-19

Cat. No.: B15575171 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in avoiding

contamination during Dihydrofolate Reductase (DHFR) 19-base pair (bp) deletion analysis.

Frequently Asked Questions (FAQs)
Q1: What is the most common source of contamination in DHFR 19-bp deletion PCR analysis?

A1: The most frequent source of contamination is the carryover of PCR products (amplicons)

from previous amplifications. These amplicons can form aerosols, which are small droplets that

can easily spread throughout the laboratory, contaminating benchtops, equipment, and

reagents.[1]

Q2: How can I prevent carryover contamination from previous PCRs?

A2: Implementing a unidirectional workflow is crucial. This involves physically separating the

laboratory into at least three distinct areas: a pre-PCR area for reagent and master mix

preparation, a sample preparation area for DNA extraction and template addition, and a post-

PCR area for amplification and analysis.[2] Equipment and lab coats should be dedicated to

each area and never moved from a "dirty" (post-PCR) to a "clean" (pre-PCR) area.[2][3]

Q3: What are the best practices for setting up PCR reactions to minimize contamination?
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A3: PCR reactions should be set up in a dedicated clean area, preferably within a laminar flow

hood or PCR workstation equipped with a UV lamp for sterilization.[2] Use aerosol-resistant

filter tips for all pipetting steps to prevent the formation of aerosols.[1] Always prepare a master

mix of reagents to reduce pipetting steps and the risk of contamination.[3]

Q4: How often should I decontaminate my workspace and equipment?

A4: It is recommended to decontaminate work surfaces and equipment both before and after

each PCR setup.[3] A routine cleaning schedule should be in place for the entire laboratory.[1]

Q5: What is a No-Template Control (NTC), and why is it important?

A5: A No-Template Control (NTC) is a PCR reaction that includes all the necessary

components except for the DNA template, which is replaced with nuclease-free water. The NTC

is a critical quality control measure to detect contamination of reagents, consumables, or the

environment. If the NTC shows a band on the gel, it indicates the presence of contaminating

DNA.
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Observed Problem Potential Cause Recommended Solution

Band of the expected size in

the No-Template Control

(NTC).

Reagent (e.g., water, primers,

polymerase) or consumable

(e.g., tubes, tips)

contamination with template

DNA or PCR amplicons.

- Discard all current PCR

reagents and use fresh,

unopened aliquots.- Use a

different batch of

consumables.- Ensure proper

segregation of pre- and post-

PCR areas.

Faint bands or a smear in the

NTC and/or negative samples.

Low-level aerosol

contamination of the

workspace or equipment.

- Thoroughly decontaminate

the workspace, pipettes, and

centrifuges with a 10-15%

bleach solution followed by a

rinse with sterile water.[3]- Use

a PCR workstation with a UV

lamp for sterilization between

experiments.

Multiple unexpected bands in

all samples, including the NTC.

Primer-dimer formation or

widespread contamination.

- Optimize the PCR annealing

temperature.- Redesign

primers to have less

complementarity.- Review and

reinforce strict aseptic

techniques and unidirectional

workflow.

Correctly sized band in some,

but not all, negative control

samples.

Sporadic contamination during

sample or reagent handling.

- Review pipetting technique to

avoid splashing and aerosol

generation.[3]- Change gloves

frequently, especially between

handling positive controls and

other samples.- Aliquot

reagents into smaller volumes

to minimize the impact of

contamination in one tube.
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Detailed Protocol for DHFR 19-bp Deletion Genotyping
PCR
This protocol is a compilation of methodologies found in the literature for the amplification of

the DHFR 19-bp deletion polymorphism from human genomic DNA.

1. DNA Extraction:

Extract genomic DNA from whole blood samples using a commercially available kit (e.g.,

QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop). The

A260/A280 ratio should be between 1.8 and 2.0.

2. PCR Master Mix Preparation (in a dedicated pre-PCR area):

In a sterile microcentrifuge tube on ice, prepare a master mix for the desired number of

reactions plus 10% extra to account for pipetting errors.

For a single 20 µL reaction, the components are as follows:
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Component Concentration Volume (µL)

2x TaqMan Universal PCR

Master Mix
1x 10

Forward Primer (5′-

TCGCTGTGTCCCAGAACAT

G-3′)

950 nmol/L 1.9

Reverse Primer (5′-

AGCGCAGACCGCAAGTCTG

-3′)

950 nmol/L 1.9

FAM-labeled probe (Insertion) 250 nmol/L 0.5

VIC-labeled probe (Deletion) 250 nmol/L 0.5

Nuclease-free water - 2.2

Total Master Mix Volume 17

Note: Primer and probe sequences are based on published literature.[4][5]

3. PCR Plate Setup (in a separate sample preparation area):

Aliquot 17 µL of the master mix into each well of a PCR plate.

Add 3 µL of genomic DNA (at a concentration of 1 ng/µL) to the appropriate wells for a final

volume of 20 µL.[4]

For the No-Template Control (NTC), add 3 µL of nuclease-free water instead of DNA.

Include positive controls for known genotypes (Insertion/Insertion, Insertion/Deletion,

Deletion/Deletion) if available.

Seal the PCR plate carefully.

4. PCR Amplification (in the post-PCR area):

Centrifuge the plate briefly to collect the contents at the bottom of the wells.
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Place the plate in a real-time PCR instrument.

The thermal cycling conditions are as follows:[4]

Denaturation: 95°C for 10 minutes (1 cycle)

Cycling: 92°C for 15 seconds, followed by 60°C for 1 minute (50 cycles)

5. Data Analysis:

Analyze the results using the real-time PCR system's software to determine the genotype of

each sample based on the fluorescence of the FAM and VIC probes.

Quantitative Data Summary
Efficacy of Decontamination Methods
The following table summarizes the reported effectiveness of various common laboratory

decontamination methods against DNA contamination.
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Decontaminati
on Method

Concentration/
Dosage

Contact Time
Efficacy (Log
Reduction or
% Removal)

Reference(s)

Sodium

Hypochlorite

(Bleach)

10-15% solution 10-15 minutes

>5.6 log10

reduction in

bacteria

[6]

UV-C Light 254 nm 20 minutes

2.54 - 4.73 log10

reduction in

bacteria

[6]

Ethanol 70% N/A

Inefficient when

used alone (up to

11% DNA

recovery)

Ethanol + UV-C

Light

70% Ethanol,

254 nm UV
20 minutes

More efficient

than either alone

(0.1-0.7% DNA

recovery)
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Caption: Unidirectional workflow for DHFR 19-bp deletion analysis to prevent contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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